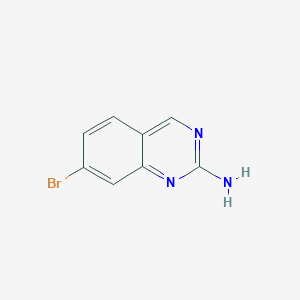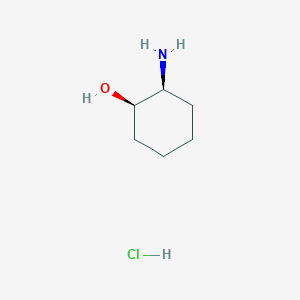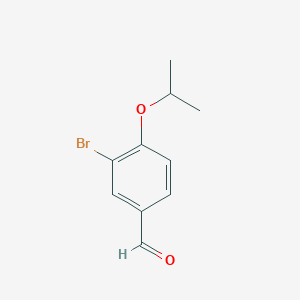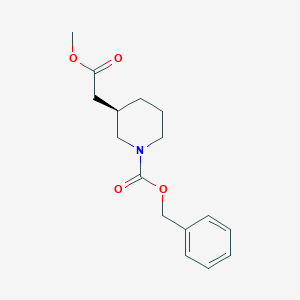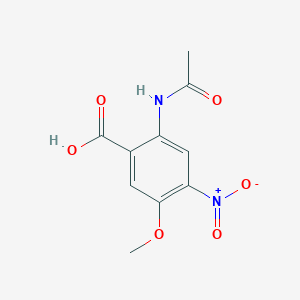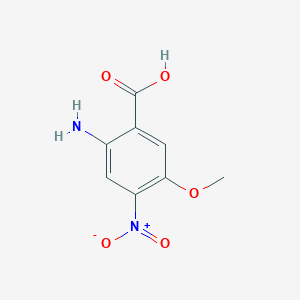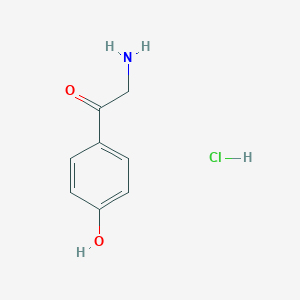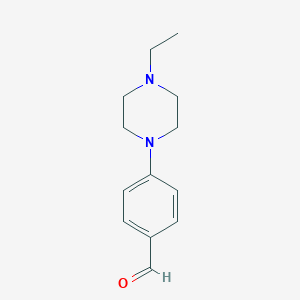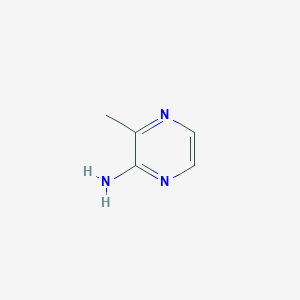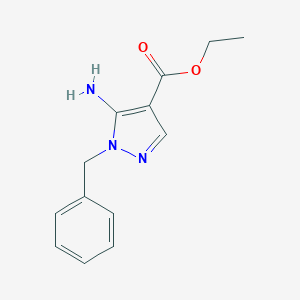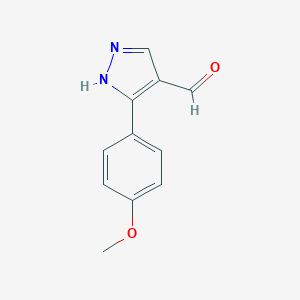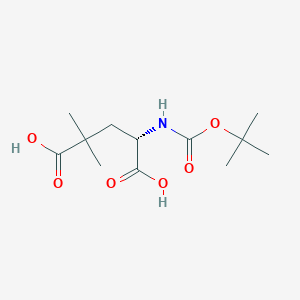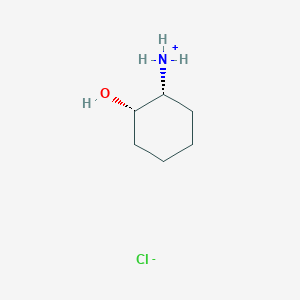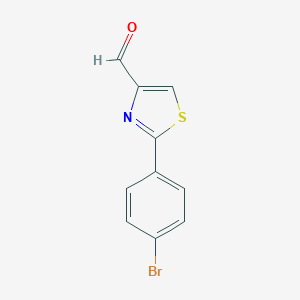
2-(4-Bromophenyl)thiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromophenyl)thiazole-4-carbaldehyde” is a chemical compound with the empirical formula C10H6BrNOS. It has a molecular weight of 268.13 . This compound is usually in solid form .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)thiazole-4-carbaldehyde” can be represented by the SMILES stringO=C([H])C1=NC(C2=CC=C(Br)C=C2)=CS1 . Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)thiazole-4-carbaldehyde” is a solid compound . It has a molecular weight of 268.13 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Application : Thiazole derivatives have been found to act as antioxidants .
Methods : The antioxidant activity is usually determined by various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
Results : The results are usually expressed in terms of IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals .
Antimicrobial Activity
Application : Thiazole derivatives have shown antimicrobial activity against various bacterial and fungal strains .
Methods : The antimicrobial activity is usually determined by disc diffusion method or broth dilution method .
Results : The results are usually expressed in terms of zone of inhibition (in mm) for disc diffusion method and minimum inhibitory concentration (MIC) for broth dilution method .
Antitumor Activity
Application : Some thiazole derivatives have demonstrated potent effect on prostate cancer .
Methods : The antitumor activity is usually determined by MTT assay or SRB assay .
Results : The results are usually expressed in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells .
Antihypertensive Activity
Application : Some thiazole derivatives have shown antihypertensive activity .
Methods : The antihypertensive activity is usually determined by in vivo assays in hypertensive animal models .
Results : The results are usually expressed in terms of reduction in systolic and diastolic blood pressure .
Anti-inflammatory Activity
Application : Thiazole derivatives have demonstrated anti-inflammatory activity .
Methods : The anti-inflammatory activity is usually determined by carrageenan-induced paw edema assay in rats .
Results : The results are usually expressed in terms of percentage inhibition of paw edema .
Antischizophrenia Activity
Application : Some thiazole derivatives have shown antischizophrenia activity .
Methods : The antischizophrenia activity is usually determined by in vivo assays in animal models .
Results : The results are usually expressed in terms of reduction in schizophrenia-like symptoms .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMFNSXHHNSAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577198 |
Source


|
| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)thiazole-4-carbaldehyde | |
CAS RN |
21166-30-3 |
Source


|
| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

